9-Benzoylcarbazole

Descripción general

Descripción

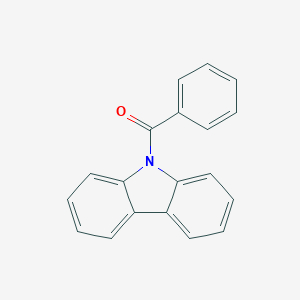

9-Benzoylcarbazole: is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the carbazole ring. This compound has garnered significant interest due to its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzoylcarbazole typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9-Benzoylcarbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.

Substitution: Substitution reactions can occur at the benzoyl group or the carbazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized carbazole derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Building Block

9-Benzoylcarbazole serves as a crucial building block in organic synthesis. Its structure facilitates the development of novel materials with enhanced photophysical properties, making it an essential component in the synthesis of complex organic molecules. For instance, recent advancements have highlighted its effectiveness in rhodium(III)-catalyzed [3+2] annulation reactions, leading to the formation of valuable indenone derivatives through activation of ortho C–H and C–N bonds .

Photophysical Properties

The compound exhibits significant photophysical phenomena such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF). These properties are vital for applications in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The dual emission characteristics of BCz are attributed to a photochemical process known as photo-Fries rearrangement, which contributes to its utility in various optoelectronic devices .

Biological Applications

Fluorescent Probes

In biological research, derivatives of this compound are explored as fluorescent probes and imaging agents due to their ability to emit light upon excitation. This characteristic is particularly useful in bioimaging and diagnostics .

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications. Its photophysical properties can be harnessed for photodynamic therapy (PDT), a treatment modality for certain types of cancer. Studies have shown that BCz derivatives exhibit cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

Industrial Applications

Optoelectronic Devices

The unique electronic properties of this compound make it suitable for use in the production of OLEDs and other optoelectronic devices. Its ability to exhibit TADF enhances the efficiency of these devices, making them more viable for commercial applications .

Case Studies

Several case studies have documented the effects and applications of this compound:

- Antibacterial Efficacy : A study demonstrated that BCz derivatives significantly inhibited bacterial growth, showcasing their potential as antibacterial agents.

- Cytotoxicity Assessment : In vitro studies indicated that exposure to varying concentrations of BCz resulted in dose-dependent cytotoxicity against human cancer cell lines.

- Neuroprotective Effects : Animal studies revealed that administration of BCz derivatives improved cognitive function and reduced neuroinflammation markers in models of Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 9-Benzoylcarbazole is primarily related to its photophysical properties. Upon excitation, the compound can undergo intersystem crossing to form triplet states, which can then emit light through phosphorescence or delayed fluorescence. The presence of the benzoyl group enhances the spin-orbit coupling, facilitating intersystem crossing and improving the efficiency of light emission.

Comparación Con Compuestos Similares

- 9H-Carbazole-9-carbaldehyde

- Dichloro derivatives of 9-Benzoylcarbazole

Comparison: this compound is unique due to its ability to exhibit both room temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF). This dual emission property is not commonly observed in other carbazole derivatives. The presence of the benzoyl group plays a crucial role in stabilizing the excited states and enhancing the photophysical properties.

Actividad Biológica

9-Benzoylcarbazole (CHNO) is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoyl group attached to the nitrogen atom of the carbazole structure. This modification significantly influences its biological activity. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 209.21 g/mol

The presence of the carbonyl group in the benzoyl moiety contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. The following table summarizes key findings from research on its anticancer effects:

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical) | 15.2 | Induction of apoptosis via mitochondrial pathway | |

| MCF-7 (breast) | 12.5 | Inhibition of cell proliferation and induction of G1 arrest | |

| A549 (lung) | 18.0 | Modulation of apoptotic markers (Bcl-2/Bax ratio) | |

| PC-3 (prostate) | 14.0 | Activation of caspase cascades |

Mechanism of Action : The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells, characterized by changes in mitochondrial membrane potential, activation of caspases, and modulation of apoptotic regulatory proteins such as Bcl-2 and Bax.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The following table outlines its effectiveness against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type | Reference |

|---|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal | |

| Escherichia coli | 64 µg/mL | Bacteriostatic | |

| Candida albicans | 16 µg/mL | Fungicidal |

Mechanism of Action : The antimicrobial activity is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death.

Case Studies and Research Findings

- Anticancer Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis induction.

- Antimicrobial Efficacy Against Staphylococcus aureus : In vitro tests demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests potential for development as a therapeutic agent against resistant strains.

- Metabolic Pathway Investigation : Research into the metabolic pathways affected by this compound indicated alterations in key enzymes involved in cellular respiration and energy production, further supporting its role as a bioactive compound.

Propiedades

IUPAC Name |

carbazol-9-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075158 | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19264-68-7 | |

| Record name | 9H-Carbazol-9-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19264-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the recent advancements in utilizing 9-benzoylcarbazole derivatives in organic synthesis?

A1: Recent studies have demonstrated the effectiveness of this compound derivatives, particularly those containing a carbazolyl leaving group, in rhodium(III)-catalyzed [3+2] annulation reactions. [] This reaction efficiently forms indenones through the activation of ortho C–H and C–N bonds in the this compound structure upon reaction with internal alkynes. [] This method offers a novel and efficient pathway for the synthesis of indenone derivatives, which are valuable building blocks for various organic compounds.

Q2: How do the photophysical properties of this compound derivatives vary with structural modifications?

A2: Research indicates that the introduction of chlorine atoms into the this compound structure can significantly influence its photophysical properties. [] Specifically, dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone have shown intriguing competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). [] The position of the chlorine atoms within the molecule impacts the energy gaps between singlet and triplet states, thereby affecting the balance between these two emission pathways. [] This highlights the potential for tailoring the luminescent properties of this compound derivatives through targeted structural modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.